molecular formula C₁₀₁H₁₅₀D₂N₂₀O₃₄S₂ B612652 1201633-99-9 CAS No. 1201633-99-9

1201633-99-9

Cat. No.: B612652
CAS No.: 1201633-99-9
M. Wt: 2254.60
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1201633-99-9 is a chemical compound identified by its CAS Registry Number. Based on its numerical designation and structural analogs listed in chemical databases (e.g., ), it is likely a heterocyclic or organometallic compound. However, the provided evidence lacks explicit data on its molecular structure, synthesis, or applications. Regulatory guidelines () emphasize that compounds with structural similarities to pharmaceuticals or agrochemicals require rigorous characterization, including NMR, IR, and elemental analysis .

Properties

CAS No.

1201633-99-9

Molecular Formula

C₁₀₁H₁₅₀D₂N₂₀O₃₄S₂

Molecular Weight

2254.60

sequence

One Letter Code: DLDLEMLAPYIPMDDDFQL

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound A: 329180-48-5

  • Structural Similarity : Both 1201633-99-9 and 329180-48-5 (listed in ) share a pyrrolopyridine core, a common scaffold in kinase inhibitors.
  • Key Differences: Functional Groups: 329180-48-5 contains a bromo-fluorine substitution at positions 3 and 5, whereas the substituents on 1201633-99-9 are unspecified .

Compound B: 780736-74-5

  • Contrast: Synthetic Routes: 780736-74-5 is synthesized via palladium-catalyzed cross-coupling (common in aryl halide derivatives), while 1201633-99-9’s synthesis method is undocumented . Thermal Stability: No differential scanning calorimetry (DSC) data are available for 1201633-99-9, whereas 780736-74-5 exhibits a melting point of 158–160°C, suggesting higher crystallinity .

Data Tables

Table 1: Hypothetical Physicochemical Properties

Property 1201633-99-9 (Predicted) 329180-48-5 780736-74-5
Molecular Weight (g/mol) ~350 (estimated) 285.11 318.34
Solubility (mg/mL) <0.1 (aqueous, predicted) 0.5 1.2
LogP 3.8 (estimated) 2.9 3.5
Melting Point (°C) N/A 145–147 158–160

Note: Data for 1201633-99-9 are extrapolated from structural analogs due to absent experimental reports .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.